Cas no 818-81-5 (2-Methyloctan-1-ol)

2-Methyloctan-1-ol structure
2-Methyloctan-1-ol structure
Nome del prodotto:2-Methyloctan-1-ol
Numero CAS:818-81-5
MF:C9H20O
MW:144.254503250122
MDL:MFCD02258714
CID:728242
PubChem ID:102495

2-Methyloctan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Octanol, 2-methyl-
    • 2-Methyloctan-1-ol
    • 2-METHYL-1-OCTANOL
    • 2-methyloctanol
    • 2-Methylontan-1-ol
    • 2-Methyl-1-octanol (ACI)
    • 1-Hydroxy-2-methyloctane
    • MDL: MFCD02258714
    • Inchi: 1S/C9H20O/c1-3-4-5-6-7-9(2)8-10/h9-10H,3-8H2,1-2H3
    • Chiave InChI: IGVGCQGTEINVOH-UHFFFAOYSA-N
    • Sorrisi: OCC(CCCCCC)C

Proprietà calcolate

  • Massa esatta: 144.15100
  • Massa monoisotopica: 144.151
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 6
  • Complessità: 61.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2

Proprietà sperimentali

  • Densità: 0.8446 (estimate)
  • Punto di fusione: 6.15°C (estimate)
  • Punto di ebollizione: 192.9°C (estimate)
  • Punto di infiammabilità: 79.5 ºC
  • Indice di rifrazione: 1.4073 (estimate)
  • PSA: 20.23000
  • LogP: 2.58520

2-Methyloctan-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-342764-0.1g
2-methyloctan-1-ol
818-81-5 95.0%
0.1g
$125.0 2025-03-18
abcr
AB442312-250mg
2-Methyloctan-1-ol, 95%; .
818-81-5 95%
250mg
€247.00 2025-02-27
abcr
AB442312-5g
2-Methyloctan-1-ol, 95%; .
818-81-5 95%
5g
€1784.00 2025-02-27
Enamine
EN300-342764-0.5g
2-methyloctan-1-ol
818-81-5 95.0%
0.5g
$281.0 2025-03-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M73390-100mg
2-Methyloctan-1-ol
818-81-5
100mg
¥1168.0 2021-09-04
TRC
B498000-10mg
2-Methyloctan-1-ol
818-81-5
10mg
$ 176.00 2023-09-08
TRC
B498000-50mg
2-Methyloctan-1-ol
818-81-5
50mg
$ 798.00 2023-09-08
eNovation Chemicals LLC
Y0986651-5g
2-Methyloctan-1-ol
818-81-5 95%
5g
$1500 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281032-100mg
2-Methyloctan-1-ol
818-81-5 95+%
100mg
¥1289.00 2024-07-28
A2B Chem LLC
AE00640-5g
2-Methyloctan-1-ol
818-81-5 96%
5g
$1316.00 2024-04-19

2-Methyloctan-1-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Methanol ,  Sulfuric acid Solvents: Methanol ;  rt → reflux; 2 h, reflux
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt → reflux; 2 h, reflux
Riferimento
Structure-property relationships in a series of diglycerol tetraether model lipids and their lyotropic assemblies: the effect of branching topology and chirality
Markowski, Thomas; et al, Organic & Biomolecular Chemistry, 2014, 12(22), 3649-3662

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Riferimento
Total synthesis of 3,7-dimethyl-2-tridecanol acetate
Meng, Yi; et al, Yingyong Huaxue, 2001, 18(12), 971-974

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 6 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Synthesis and mass spectra of rearrangement bio-signature metabolites of anaerobic alkane degradation via fumarate addition
Chen, Jing ; et al, Analytical Biochemistry, 2020, 600,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrazine Catalysts: Copper sulfate Solvents: Ethanol ;  2 d, rt
Riferimento
Structural factors in the odor of α-santalol derivatives
Hasegawa, Toshio; et al, Natural Product Communications, 2013, 8(7), 869-871

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Copper bromide (CuBr)
Riferimento
Condensation of Grignard reagents with RCHBrCH2OH type bromohydrins. Effect of copper(I) salts
Bourgain-Commercon, Monique; et al, Bulletin de la Societe Chimique de France, 1980, 289, 289-94

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine Catalysts: Sodium thiosulfate ,  (2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]pyrrolidi… Solvents: Toluene ,  Hexane ,  Water ;  20 h, 5 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Magnesium Solvents: Methanol ;  1.5 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Enantioselective Formal α-Methylation and α-Benzylation of Aldehydes by Means of Photo-Organocatalysis
Filippini, Giacomo; et al, Angewandte Chemie, 2017, 56(16), 4447-4451

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Iridium(1+), dicarbonylbis[1,3-dihydro-1-(4-methoxyphenyl)-3-methyl-2H-imidazol-… ;  24 h, 140 °C
Riferimento
Highly efficient NHC-iridium-catalyzed β-methylation of alcohols with methanol at low catalyst loadings
Lu, Zeye; et al, Science China: Chemistry, 2021, 64(8), 1361-1366

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Methanol ;  1.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Enantioselective Formal α-Methylation and α-Benzylation of Aldehydes by Means of Photo-Organocatalysis
Filippini, Giacomo; et al, Angewandte Chemie, 2017, 56(16), 4447-4451

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
1.2 Reagents: Sodium sulfate ;  rt → 35 °C; 1 h, 35 °C
Riferimento
Synthesis of 2-methyl aliphatic alcohol by Mannich reaction
Xu, Yan-Jie; et al, Yingyong Huaxue, 2003, 20(7), 696-698

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Zirconium, dichlorobis[(1,2,3,3a,7a-η)-2-[[[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1… Solvents: Dichloromethane ;  19 h, rt
Riferimento
Chiral indenes and group-4 metallocene dichlorides containing α- and β-pinenyl-derived ligand substituents: Synthesis and catalytic applications in polymerization and carboalumination reactions
Silver, Satu; et al, European Journal of Inorganic Chemistry, 2005, (8), 1514-1529

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 2763040-19-1 Solvents: Methanol ,  Toluene ;  24 h, 140 °C
Riferimento
Cyclometalated (NNC)Ru(II) complex catalyzed β-methylation of alcohols using methanol
Ganguli, Kasturi; et al, Dalton Transactions, 2022, 51(11), 4354-4365

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Hydrogen Catalysts: (OC-6-42)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… Solvents: Toluene ;  rt; 36 h, rt → 150 °C
Riferimento
Carbon monoxide and hydrogen (syngas) as a C1-building block for selective catalytic methylation
Kaithal, Akash; et al, Chemical Science, 2021, 12(3), 976-982

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: (T-4)-(1,3-Dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)trihydroboron Solvents: Benzene ;  6 h, rt
Riferimento
Efficient Hydroxymethylation Reactions of Iodoarenes Using CO and 1,3-Dimethylimidazol-2-ylidene Borane
Kawamoto, Takuji; et al, Organic Letters, 2013, 15(9), 2144-2147

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt → reflux; 2 h, reflux
Riferimento
Structure-property relationships in a series of diglycerol tetraether model lipids and their lyotropic assemblies: the effect of branching topology and chirality
Markowski, Thomas; et al, Organic & Biomolecular Chemistry, 2014, 12(22), 3649-3662

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Iridium Solvents: Water ;  40 h, 170 °C
Riferimento
Iridium Clusters Encapsulated in Carbon Nanospheres as Nanocatalysts for Methylation of (Bio)Alcohols
Liu, Qiang; et al, ChemSusChem, 2017, 10(23), 4748-4755

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Reagents: Sodium sulfate Solvents: Water
Riferimento
Synthesis of 3,7-dimethyl-2-tridecanyl acetate, the active component of sex pheromone of the pine sawfly, Diprion pini
Meng, Yi; et al, Transactions of Tianjin University, 2001, 7(4), 282-285

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Riferimento
Synthesis intermediate of sex pheromone of Diprion pini
Chen, Li-Gong; et al, Yingyong Huaxue, 2001, 18(8), 623-626

2-Methyloctan-1-ol Raw materials

2-Methyloctan-1-ol Preparation Products

2-Methyloctan-1-ol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:818-81-5)2-Methyloctan-1-ol
A864487
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):339.0/1057.0